1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known as DPMP, is a novel psychoactive substance that belongs to the class of purinergic receptor antagonists. DPMP has gained attention in the scientific community due to its potential therapeutic applications and its abuse potential.
Scientific Research Applications
Antihistaminic Activity : A study by Pascal et al. (1985) synthesized derivatives of purine-2,6-diones, similar in structure to the compound , and evaluated them for antihistaminic activity. Some derivatives showed significant inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, suggesting potential applications in allergy treatment (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).
Amplification of Phleomycin Effects : Bhushan et al. (1975) reported on derivatives of purine, including a compound similar to the one , that enhance the lethal effect of phleomycin on Escherichia coli cultures. This suggests potential applications in enhancing the efficacy of certain antibacterial treatments (Bhushan, Brown, Lister, Stephanson, & Yoneda, 1975).
Potential Psychotropic Activity : Chłoń-Rzepa et al. (2013) studied derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, similar to the compound of interest, for their potential psychotropic activity. They found that certain derivatives displayed antidepressant and anxiolytic properties, indicating possible applications in mental health treatments (Chłoń-Rzepa, Żmudzki, Satała, Duszyńska, Partyka, Wróbel, Jastrzębska-Więsek, Wesołowska, Bojarski, Pawłowski, & Zajdel, 2013).
Antiasthmatic Agents : Bhatia et al. (2016) synthesized and evaluated derivatives of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione for antiasthmatic activity. They found significant vasodilator activity in these compounds, indicating potential use in asthma treatment (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Mechanism of Action
Target of Action
CCG-29122, also known as 1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione or EU-0060015, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-29122 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It specifically inhibits transcription activated by MKL1, a coactivator and oncogene of the serum response factor (SRF), without affecting DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
The compound affects the Gα 12/13 /RhoA-dependent gene transcription program involving the serum response factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1) . This pathway is implicated in various cancers, and inhibitors like CCG-29122 could serve as potential cancer therapeutic agents .
Result of Action
CCG-29122 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations, and selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12(2)10-22-13(11-21-8-6-5-7-9-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGRHBRESSHFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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